1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride is a chemical compound that features a benzodioxin ring structure
Mechanism of Action
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
It is likely that the compound induces changes at the molecular level, which then translate into observable effects at the cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body . .
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and then converted to the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce the number of side reactions.
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents: Reagents such as sodium borohydride for reduction, and hydrogen peroxide for oxidation, are commonly used.
Major Products: The major products depend on the type of reaction, but typically include oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the inhibition of enzymes such as cholinesterases and lipoxygenases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride can be compared with similar compounds:
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6,11H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQMTBVVTUKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589260 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-85-1 | |
Record name | 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852227-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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